molecular formula C11H11N3O2 B1609773 7-Nitro-1,2,3,4-tetrahydro-9h-pyrido[3,4-b]indole CAS No. 642412-39-3

7-Nitro-1,2,3,4-tetrahydro-9h-pyrido[3,4-b]indole

Cat. No. B1609773
CAS RN: 642412-39-3
M. Wt: 217.22 g/mol
InChI Key: CJYNVZARKDRURZ-UHFFFAOYSA-N
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Description

7-Nitro-1,2,3,4-tetrahydro-9h-pyrido[3,4-b]indole is a chemical compound with the molecular formula C11H11N3O2 . It is used in the study of neurodegenerative diseases and as a mitotic kinesin inhibitor, which makes it a potential anti-cancer agent .


Synthesis Analysis

The synthesis of this compound involves ozonolysis of the enamine bond of 1,2,3,4-tetrahydro-9h-pyrido[3,4-b]indole derivatives . It is also used as a reactant for the synthesis of the indolyl-β-carboline alkaloid eudistomin U via IBX mediated room temperature oxidative aromatization .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrido[3,4-b]indole ring system, which is a tricyclic structure. The molecule also contains a nitro group attached to the 7th position of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 442.4±40.0 °C, a predicted density of 1.387±0.06 g/cm3, and a predicted pKa of 15.54±0.20 .

Future Directions

The future directions for the study of 7-Nitro-1,2,3,4-tetrahydro-9h-pyrido[3,4-b]indole could involve further exploration of its potential as an anti-cancer agent, given its role as a mitotic kinesin inhibitor . Additionally, its use in the study of neurodegenerative diseases suggests potential for therapeutic applications in this area .

properties

IUPAC Name

7-nitro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-14(16)7-1-2-8-9-3-4-12-6-11(9)13-10(8)5-7/h1-2,5,12-13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYNVZARKDRURZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C3=C(N2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461953
Record name 7-Nitro-2,3,4,9-tetrahydro-1H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

642412-39-3
Record name 7-Nitro-2,3,4,9-tetrahydro-1H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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